Ziprasidone - 146939-27-7

Ziprasidone

Catalog Number: EVT-253645
CAS Number: 146939-27-7
Molecular Formula: C21H21ClN4OS
Molecular Weight: 412.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ziprasidone is an atypical antipsychotic drug. [] It is classified as a benzisothiazolylpiperazine derivative. [] In scientific research, ziprasidone serves as a valuable tool to investigate neurotransmitter systems, particularly dopamine and serotonin, and their roles in various neurological and psychiatric conditions. []

Chemical Reactions Analysis

Research indicates that ziprasidone undergoes oxidative degradation, leading to the formation of two degradation products, Degradant I and Degradant II. [] Degradant I forms through the oxidation of ziprasidone and subsequently reacts with another ziprasidone molecule via aldol condensation to yield Degradant II. [] This degradation pathway occurs in both solution and solid states. []

Furthermore, the rate of ziprasidone degradation appears to be influenced by the presence of cyclodextrin derivatives. [] For instance, ziprasidone complexed with cyclodextrins possessing electron-donating side chains, such as SBEβCD and carboxyethyl-β-cyclodextrins (CEβCD), exhibited higher oxidative degradation rates in solution compared to complexes with other derivatives like hydroxypropyl-β-cyclodextrins (HPβCD). [] These findings suggest that the chemical environment surrounding ziprasidone can impact its stability and degradation pathways.

Mechanism of Action

Ziprasidone exhibits antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors. [, , ] It acts as an inverse agonist at 5-HT2A receptors and an agonist at 5-HT1A receptors. [, ] Additionally, ziprasidone displays a high affinity for serotonin and norepinephrine transporters, indicating potential involvement in modulating these neurotransmitter systems. [, ]

Specifically, ziprasidone's 5-HT1A receptor agonist activity is noteworthy. [, ] Research in rats has shown that this activity contributes to its ability to increase dopamine release in the prefrontal cortex, a brain region associated with cognitive function. [] This preferential increase in cortical dopamine release, potentially mediated by 5-HT1A receptor activation, distinguishes ziprasidone from some other antipsychotics. [] This mechanism might contribute to its potential efficacy against negative symptoms of schizophrenia and a potentially lower risk of extrapyramidal side effects often associated with D2 receptor antagonism. []

Applications

Neurological and Psychiatric Research: Ziprasidone is a valuable tool in research exploring the complexities of neurological and psychiatric disorders. [] Its unique pharmacological profile, particularly its interaction with dopamine and serotonin systems, makes it suitable for investigating the underlying mechanisms of these conditions. [, ]

Animal Models of Psychiatric Disorders: Ziprasidone has been used in animal models, particularly rat models, to study its effects on behavior and neurochemistry. [] For instance, researchers have investigated its impact on dopamine release in the prefrontal cortex of rats subjected to stress paradigms to understand its potential antidepressant effects. []

Drug Interaction Studies: Researchers use ziprasidone to study drug interactions involving cytochrome P450 (CYP) enzymes, primarily CYP3A4, which is the primary enzyme responsible for ziprasidone metabolism in the liver. [] Studies investigate the potential for ziprasidone to interact with other drugs metabolized by these enzymes, aiming to assess the risk of altered drug levels and potential adverse effects. [, , , ]

Formulation and Delivery System Research: The use of cyclodextrin derivatives, like SBEβCD, highlights the potential for exploring improved formulations or delivery systems for ziprasidone. [] Research in this area aims to enhance the drug's solubility, stability, and bioavailability, potentially leading to more efficient research tools. []

Future Directions

Investigation of Potential Therapeutic Applications Beyond Schizophrenia: Given ziprasidone's unique pharmacological profile and preliminary evidence suggesting potential benefits in other conditions, further research exploring its therapeutic potential in areas like anxiety disorders, treatment-resistant depression, and cognitive impairment in various psychiatric disorders is warranted. [, , , ]

Ziprasidone Sulphoxide

Compound Description: Ziprasidone sulphoxide is a major metabolite of Ziprasidone, formed primarily via CYP3A4-mediated metabolism in the liver. []

Relevance: Ziprasidone sulphoxide is a phase I metabolite of Ziprasidone, indicating a structural similarity and a direct metabolic link between the two compounds. While its pharmacological activity is not extensively discussed in the provided abstracts, its presence as a primary metabolite suggests it may contribute to Ziprasidone's overall pharmacokinetic profile. []

Ziprasidone Sulphone

Compound Description: Ziprasidone sulphone is a minor metabolite of Ziprasidone, also formed through CYP3A4-mediated metabolism. []

Relevance: Similar to Ziprasidone sulphoxide, Ziprasidone sulphone represents a further metabolized form of Ziprasidone, highlighting the metabolic pathway of the parent drug. The low levels of this metabolite suggest it may play a less significant role in Ziprasidone's overall pharmacological effects. []

Oxindole Acetic Acid

Compound Description: Oxindole acetic acid is identified as a minor, CYP-mediated metabolite of Ziprasidone. []

Relevance: As a metabolite of Ziprasidone, oxindole acetic acid provides insight into the drug's metabolic breakdown pathway. Its identification helps researchers understand the potential byproducts of Ziprasidone metabolism but may not have independent pharmacological significance. []

Risperidone

Compound Description: Risperidone is an atypical antipsychotic medication, similar to Ziprasidone, used to treat schizophrenia and bipolar disorder. It acts primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. []

Relevance: Risperidone shares a similar pharmacological class with Ziprasidone and exhibits comparable inhibitory effects on CYP2D6 and CYP3A4 enzymes, suggesting potential drug interactions. Both drugs are metabolized by CYP3A4, and their concurrent use may lead to altered pharmacokinetics. []

9-Hydroxyrisperidone

Compound Description: 9-Hydroxyrisperidone is the primary active metabolite of Risperidone, exhibiting similar pharmacological properties. []

Relevance: Like Risperidone, 9-Hydroxyrisperidone also demonstrates inhibitory effects on CYP2D6 and CYP3A4 enzymes, similar to Ziprasidone. This overlap in metabolic pathways and enzyme interactions highlights the potential for drug-drug interactions when these compounds are co-administered. []

Cimetidine

Compound Description: Cimetidine is a histamine H2 receptor antagonist primarily used to treat heartburn, ulcers, and other gastrointestinal conditions. It's known to inhibit cytochrome P450 enzymes, particularly CYP3A4. []

Relevance: Research indicates that Cimetidine does not significantly impact the pharmacokinetics of Ziprasidone, suggesting that co-administration of these drugs may not lead to clinically significant interactions. This finding is important for patients requiring both medications. []

Aluminum Hydroxide and Magnesium Hydroxide (Maalox)

Compound Description: Aluminum hydroxide and magnesium hydroxide are commonly combined in antacid medications like Maalox, used to neutralize stomach acid and relieve heartburn. []

Relevance: Studies show that Maalox does not significantly affect Ziprasidone's pharmacokinetics. This suggests that antacids, in general, are unlikely to alter the absorption or metabolism of Ziprasidone. []

Sertraline

Compound Description: Sertraline is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for depression and anxiety disorders. []

Relevance: Research indicates that adjunctive Ziprasidone with Sertraline may offer greater clinical improvement in patients with treatment-resistant depression compared to Sertraline monotherapy. This suggests a potential synergistic effect between the two drugs, though further research is needed. []

Diazepam

Compound Description: Diazepam is a benzodiazepine medication used to treat anxiety and seizures. It acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA in the central nervous system. []

Relevance: A study comparing Ziprasidone and Diazepam in individuals experiencing anxiety before dental surgery found that both drugs exhibited anxiolytic effects, although Ziprasidone showed a later onset of action. Interestingly, Ziprasidone did not cause the same level of sedation observed with Diazepam, suggesting a potential advantage in terms of side effects. []

Carbamazepine

Compound Description: Carbamazepine is an anticonvulsant medication used to treat epilepsy and bipolar disorder. It is known to induce CYP3A4 enzyme activity. []

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication that inhibits CYP3A4 enzyme activity. []

Relevance: Co-administration of Ketoconazole results in a modest but statistically significant increase in Ziprasidone exposure, likely due to reduced CYP3A4-mediated metabolism. This interaction is not considered clinically relevant, suggesting that other CYP3A4 inhibitors may have a minimal impact on Ziprasidone pharmacokinetics. []

Lorazepam

Compound Description: Lorazepam is a benzodiazepine medication used to treat anxiety disorders and seizures. It enhances the effects of GABA, an inhibitory neurotransmitter, in the brain. []

Chlorprothixene

Compound Description: Chlorprothixene is a typical antipsychotic medication used to treat schizophrenia and other psychotic disorders. It primarily acts as an antagonist at dopamine D2 receptors. []

Relevance: Similar to Lorazepam, Chlorprothixene is mentioned as part of the patient's medication history in conjunction with Ziprasidone. Understanding the pharmacological effects of Chlorprothixene is crucial for interpreting the potential for drug interactions and their impact on adverse events. []

Valproate

Compound Description: Valproate is an anticonvulsant and mood stabilizer medication used to treat epilepsy and bipolar disorder. It is believed to enhance GABA activity in the brain. []

Relevance: Valproate is mentioned as a concurrent medication with Ziprasidone in a patient experiencing hypomanic episodes. While a direct interaction is not established, understanding Valproate's pharmacological properties is essential for evaluating potential contributions to observed effects. []

Venlafaxine

Compound Description: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety disorders. []

Quetiapine

Compound Description: Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. It acts as an antagonist at various receptors, including dopamine D2 and serotonin 5-HT2A receptors. []

Relevance: Quetiapine is mentioned as a treatment option in several papers, often compared to Ziprasidone in terms of efficacy and side effects. It is relevant for understanding the comparative effectiveness and tolerability of different antipsychotic medications. []

Amisulpride

Compound Description: Amisulpride is an atypical antipsychotic medication primarily used to treat schizophrenia. It has a high affinity for dopamine D2 and D3 receptors. []

Relevance: Amisulpride is mentioned as an alternative treatment option to Ziprasidone, particularly in cases where Ziprasidone proves ineffective or poorly tolerated. Comparing the efficacy and side effects of these two medications helps clinicians make informed treatment decisions. []

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic medication used to treat schizophrenia and other psychotic disorders. It acts primarily as an antagonist at dopamine D2 receptors. [, ]

Relevance: Haloperidol serves as a comparator drug in several studies evaluating the efficacy and safety of Ziprasidone. These comparisons are essential for understanding the relative effectiveness, tolerability, and side effect profiles of these antipsychotic medications. [, ]

Perphenazine

Compound Description: Perphenazine is a typical antipsychotic medication used to treat schizophrenia and other psychotic disorders. Similar to Haloperidol, it primarily acts as an antagonist at dopamine D2 receptors. []

Relevance: Perphenazine is another comparator drug used in research studies to assess the effectiveness and safety of Ziprasidone. Direct comparisons between these two medications provide valuable insights for clinicians choosing appropriate treatment options. []

Properties

CAS Number

146939-27-7

Product Name

Ziprasidone

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)

InChI Key

MVWVFYHBGMAFLY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54

Solubility

7.18e-03 g/L

Synonyms

5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one
CP 88059
CP 88059-01
CP-88,059
CP-88,059-01
CP-88,059-1
Geodon
ziprasidone
ziprasidone hydrochloride
ziprasidone hydrochloride, monohydrate
ziprazidone

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.